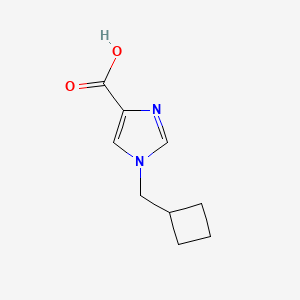

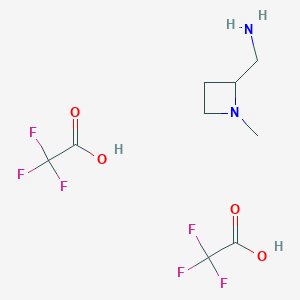

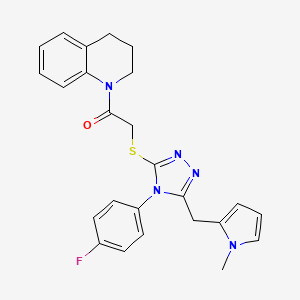

![molecular formula C32H35N3O4S2 B2503592 ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 532970-47-1](/img/structure/B2503592.png)

ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a complex organic molecule with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, the first paper discusses a compound with anti-rheumatic potential, which suggests that the compound may also have similar therapeutic applications .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves the reaction of thiocarbamoyl derivatives with metal ions to form various complexes, as described in the first paper . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions that would allow for the incorporation of the indole and thiazole moieties present in its structure.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques such as elemental analysis, spectral analysis (UV-Vis, IR, (1)H NMR, and EPR), conductance, thermal analysis, and magnetic moments . These methods would be essential in confirming the structure of the compound , ensuring that the desired product has been synthesized with the correct molecular framework.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied, leading to the formation of various derivatives, such as pyran, pyridine, and pyridazine derivatives . This suggests that the compound may also exhibit reactivity that allows it to undergo further chemical transformations, potentially leading to the formation of a diverse array of pharmacologically active derivatives.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Biological Activity

Research has explored the synthesis of novel cycloalkylthiophene-Schiff bases and their metal complexes, demonstrating antimicrobial and antifungal activities against various pathogenic strains. Such compounds, including similar ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate derivatives, could be valuable in developing new antimicrobial agents (Altundas et al., 2010).

Antitumor Evaluation

The synthesis of different heterocyclic derivatives from related precursor molecules has been shown to yield compounds with significant antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. These findings indicate the potential of structurally complex thiophene derivatives in cancer research (Shams et al., 2010).

Anticancer Activity of Novel Heterocycles

Utilizing thiophene-incorporated thioureido substituents as precursors, researchers have developed new heterocycles with potent activity against the colon HCT-116 human cancer cell line, showcasing the therapeutic potential of such compounds in treating cancer (Abdel-Motaal et al., 2020).

Antimicrobial and Antioxidant Studies

Lignan conjugates synthesized via cyclopropanation, including thiophene derivatives, have shown excellent antimicrobial and remarkable antioxidant activities, suggesting their utility in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Anti-rheumatic Potential

The synthesis and characterization of ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have revealed significant anti-rheumatic effects in vivo, highlighting the compound's potential in anti-rheumatic drug development (Sherif & Hosny, 2014).

properties

IUPAC Name |

ethyl 2-[[2-[1-[2-[(2-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N3O4S2/c1-3-39-32(38)29-24-14-5-4-6-16-26(24)41-31(29)34-28(36)20-40-27-19-35(25-15-10-9-13-23(25)27)18-17-33-30(37)22-12-8-7-11-21(22)2/h7-13,15,19H,3-6,14,16-18,20H2,1-2H3,(H,33,37)(H,34,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGOKPRXWKJTQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

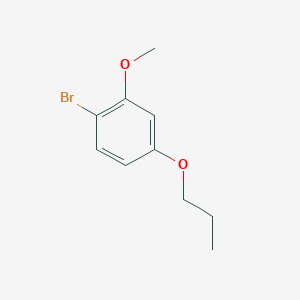

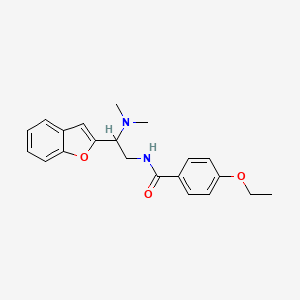

![N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2503515.png)

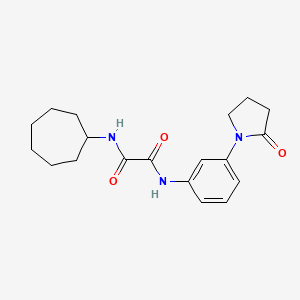

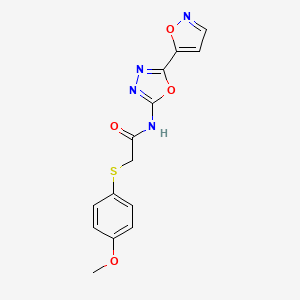

![N-[[6-(Diethylamino)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2503516.png)

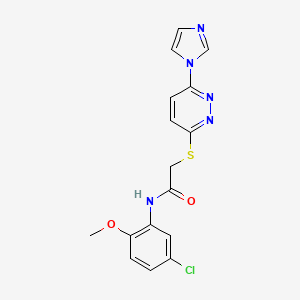

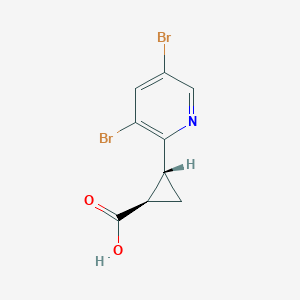

![3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2503517.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2503519.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2503524.png)